molecular formula C21H21N5O3 B2675271 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)acrylamide CAS No. 1798398-18-1

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)acrylamide

Cat. No.: B2675271
CAS No.: 1798398-18-1
M. Wt: 391.431
InChI Key: MWDKPXRBXNPSQH-DUXPYHPUSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)acrylamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)acrylamide typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Piperidine Derivative: The piperidine ring can be synthesized via a Mannich reaction involving pyrazine, formaldehyde, and a secondary amine.

    Coupling Reaction: The final step involves coupling the benzo[d][1,3]dioxole derivative with the piperidine derivative using an acrylamide linker under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzo[d][1,3]dioxole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Conversion of the nitrile group to an amine.

    Substitution: Halogenated benzo[d][1,3]dioxole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)acrylamide may be studied for its potential as a bioactive molecule. Its interactions with biological macromolecules can provide insights into new therapeutic targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features suggest it may interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)acrylamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(piperidin-4-yl)methyl)acrylamide
  • (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)propionamide

Uniqueness

The presence of the cyanopyrazine moiety in (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)acrylamide distinguishes it from other similar compounds. This structural feature may confer unique biological activity or chemical reactivity, making it a compound of particular interest in research and development.

Biological Activity

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)acrylamide, a derivative of acrylamide, has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its efficacy against various biological targets.

  • Molecular Formula : C15H17N3O3
  • Molecular Weight : 287.31 g/mol
  • CAS Number : 82857-82-7
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with piperidine and acrylamide derivatives. The synthetic pathway often includes:

  • Formation of the benzo[d][1,3]dioxole core.
  • Alkylation with piperidine derivatives.
  • Coupling with acrylamide to yield the final product.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)
Compound 9HCT11616.19 ± 1.35
Compound 9MCF717.16 ± 1.54

These results indicate that the compound's structural components may contribute to its anticancer properties by inducing apoptosis in cancer cells .

The proposed mechanism for the anticancer activity includes:

  • Inhibition of cell proliferation through modulation of cell cycle regulators.
  • Induction of apoptosis via mitochondrial pathways.
    This is supported by findings that show alterations in expression levels of pro-apoptotic and anti-apoptotic proteins in treated cells.

Neuroprotective Effects

In addition to anticancer properties, there is emerging evidence suggesting neuroprotective effects attributed to compounds containing the benzo[d][1,3]dioxole moiety. These effects may be linked to:

  • Antioxidant activity, which helps mitigate oxidative stress in neuronal cells.
  • Modulation of neurotransmitter levels, potentially impacting conditions such as anxiety and depression.

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Study on Cytotoxicity : A study evaluated various derivatives against a panel of cancer cell lines and found that modifications in the piperidine ring significantly enhanced cytotoxicity .
  • Neuroprotective Activity : Research indicated that compounds with similar structures showed promise in protecting neuronal cells from oxidative damage in vitro .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c22-12-17-21(24-8-7-23-17)26-9-5-16(6-10-26)13-25-20(27)4-2-15-1-3-18-19(11-15)29-14-28-18/h1-4,7-8,11,16H,5-6,9-10,13-14H2,(H,25,27)/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDKPXRBXNPSQH-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC3=C(C=C2)OCO3)C4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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